Transportan -

Transportan

Catalog Number: EVT-14047363
CAS Number:
Molecular Formula: C134H227N35O32
Molecular Weight: 2840.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Transportan was first developed by researchers at the University of Copenhagen and is classified as a cell-penetrating peptide. These peptides are characterized by their ability to traverse cellular membranes, making them valuable tools for delivering therapeutic agents into cells. Transportan is often studied in the context of nanomedicine and biotechnology, where it is utilized to improve the efficacy of therapeutic compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of Transportan typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes several key steps:

  1. Resin Preparation: A solid support resin is functionalized to allow peptide attachment.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain using coupling reagents.
  3. Deprotection: Protective groups on the amino acids are removed to allow further reactions.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified, often via high-performance liquid chromatography (HPLC).

The synthesis can be optimized by adjusting factors such as coupling times, temperatures, and concentrations to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

Transportan's structure consists of a linear arrangement of amino acids that form a specific three-dimensional conformation crucial for its function. The peptide sequence typically includes hydrophobic residues that facilitate membrane interaction and hydrophilic residues that contribute to solubility in aqueous environments.

  • Molecular Weight: Approximately 2,000 Da (Daltons).
  • Sequence: The typical sequence includes both the cell-penetrating segment and a targeting moiety that can be modified for specific applications.

The secondary structure of Transportan may include alpha-helices or beta-sheets, depending on environmental conditions such as pH and ionic strength.

Chemical Reactions Analysis

Reactions and Technical Details

Transportan can undergo various chemical reactions that influence its efficacy as a delivery vehicle:

  1. Conjugation Reactions: Transportan can be conjugated with drugs or imaging agents through covalent bonds, enhancing its utility in targeted delivery.
  2. Hydrolysis: In physiological conditions, Transportan may be subject to hydrolysis, which can affect its stability and release profile.
  3. Interaction with Membranes: The mechanism by which Transportan facilitates cellular uptake involves interactions with lipid bilayers, leading to membrane destabilization or endocytosis.

These reactions are critical for understanding how Transportan functions in biological systems.

Mechanism of Action

Process and Data

Transportan operates through a mechanism involving both passive diffusion and active transport:

  1. Membrane Interaction: The hydrophobic regions of Transportan interact with lipid membranes, promoting membrane fusion or pore formation.
  2. Endocytosis: In some cases, Transportan may induce endocytosis, allowing cargo molecules to enter cells within vesicles.
  3. Release Mechanism: Once inside the cell, the cargo can be released either through pH changes or enzymatic cleavage.

This dual mechanism enhances the efficiency of cargo delivery into various cell types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Transportan exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic residues.
  • Stability: Stability can vary based on environmental conditions; modifications can enhance resistance to proteolytic degradation.
  • Charge: The net charge can influence its interaction with cellular membranes; typically neutral or slightly positive at physiological pH.

These properties are essential for optimizing Transportan's performance in therapeutic applications.

Applications

Scientific Uses

Transportan has diverse applications in scientific research:

  1. Drug Delivery Systems: Used to enhance the intracellular delivery of therapeutic agents such as chemotherapeutics or gene editing tools (e.g., CRISPR-Cas9 components).
  2. Gene Therapy: Facilitates the transport of nucleic acids into target cells for gene therapy applications.
  3. Molecular Imaging: Conjugated with imaging agents for enhanced visualization in diagnostic procedures.

Research continues to explore new applications for Transportan across various fields, including cancer therapy, regenerative medicine, and vaccine development.

Properties

Product Name

Transportan

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

Molecular Formula

C134H227N35O32

Molecular Weight

2840.5 g/mol

InChI

InChI=1S/C134H227N35O32/c1-25-74(17)108(132(199)157-91(111(142)178)51-67(3)4)168-121(188)90(42-32-36-50-138)155-119(186)89(41-31-35-49-137)154-114(181)79(22)150-123(190)94(54-70(9)10)158-115(182)78(21)146-113(180)77(20)149-122(189)93(53-69(7)8)159-116(183)80(23)148-118(185)88(40-30-34-48-136)156-124(191)95(55-71(11)12)162-128(195)101(61-104(141)174)165-133(200)109(75(18)26-2)167-120(187)87(39-29-33-47-135)151-106(176)65-145-117(184)92(52-68(5)6)160-125(192)96(56-72(13)14)161-127(194)98(58-82-43-45-84(172)46-44-82)153-107(177)64-144-112(179)76(19)147-131(198)102(66-170)166-129(196)100(60-103(140)173)163-126(193)97(57-73(15)16)164-134(201)110(81(24)171)169-130(197)99(152-105(175)62-139)59-83-63-143-86-38-28-27-37-85(83)86/h27-28,37-38,43-46,63,67-81,87-102,108-110,143,170-172H,25-26,29-36,39-42,47-62,64-66,135-139H2,1-24H3,(H2,140,173)(H2,141,174)(H2,142,178)(H,144,179)(H,145,184)(H,146,180)(H,147,198)(H,148,185)(H,149,189)(H,150,190)(H,151,176)(H,152,175)(H,153,177)(H,154,181)(H,155,186)(H,156,191)(H,157,199)(H,158,182)(H,159,183)(H,160,192)(H,161,194)(H,162,195)(H,163,193)(H,164,201)(H,165,200)(H,166,196)(H,167,187)(H,168,188)(H,169,197)/t74-,75-,76-,77-,78-,79-,80-,81+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-,110-/m0/s1

InChI Key

PBKWZFANFUTEPS-CWUSWOHSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.